molecular formula C16H20BLi B12943334 Lithium diethyldiphenylborate(1-) CAS No. 68132-94-5

Lithium diethyldiphenylborate(1-)

Cat. No.: B12943334
CAS No.: 68132-94-5
M. Wt: 230.1 g/mol
InChI Key: CNPVKAQKASIASK-UHFFFAOYSA-N
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Description

Lithium diethyldiphenylborate(1-) is a chemical compound with the molecular formula C16H20BLi It is a borate compound where lithium is bonded to a diethyldiphenylborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium diethyldiphenylborate(1-) typically involves the reaction of diethyldiphenylborane with lithium hydride or lithium alkyls. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of lithium diethyldiphenylborate(1-) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium diethyldiphenylborate(1-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The lithium atom can be substituted with other cations in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with lithium diethyldiphenylborate(1-) include halogens, alkyl halides, and strong acids. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving lithium diethyldiphenylborate(1-) depend on the type of reaction. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various borate salts.

Scientific Research Applications

Lithium diethyldiphenylborate(1-) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential use in biological systems, including as a precursor for boron-containing drugs.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism by which lithium diethyldiphenylborate(1-) exerts its effects involves the interaction of the borate anion with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in a variety of chemical reactions, including catalysis and the formation of complex structures.

Comparison with Similar Compounds

Similar Compounds

    Lithium diphenylborate: Similar in structure but lacks the ethyl groups.

    Lithium triethylborohydride: Contains three ethyl groups and a borohydride anion.

    Sodium diethyldiphenylborate: Similar structure but with sodium instead of lithium.

Uniqueness

Lithium diethyldiphenylborate(1-) is unique due to the presence of both ethyl and phenyl groups attached to the borate anion. This combination of groups provides the compound with distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.

Properties

CAS No.

68132-94-5

Molecular Formula

C16H20BLi

Molecular Weight

230.1 g/mol

IUPAC Name

lithium;diethyl(diphenyl)boranuide

InChI

InChI=1S/C16H20B.Li/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;/h5-14H,3-4H2,1-2H3;/q-1;+1

InChI Key

CNPVKAQKASIASK-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](CC)(CC)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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